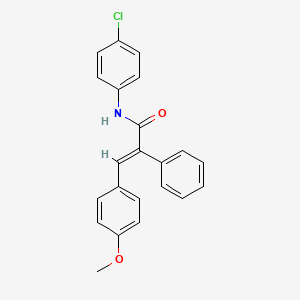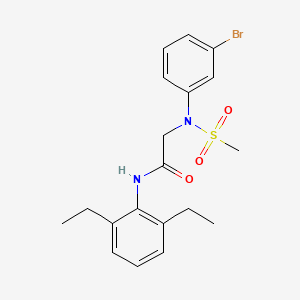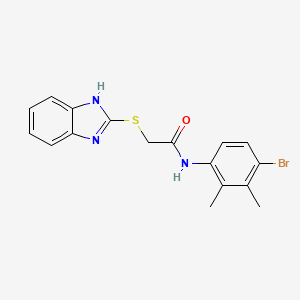![molecular formula C17H19FN2O4S B3549956 N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3549956.png)
N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a selective and potent inhibitor of a specific protein, which plays a crucial role in various physiological and pathological processes.
Wirkmechanismus
Target of Action
SMR000073743, also known as N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide, has been found to target the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting the folding of many proteins and stabilizing proteins against aggregation.
Mode of Action
The compound interacts with DnaK, inhibiting the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and tolerance. By targeting DnaK, SMR000073743 disrupts the biofilm formation process, thereby enhancing the susceptibility of the bacteria to antimicrobial agents .
Biochemical Pathways
It is known that the compound interferes with the protein folding process mediated by dnak . This disruption affects the ability of Staphylococcus aureus to form biofilms, a key survival mechanism for many bacteria.
Result of Action
The primary result of SMR000073743’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can potentially enhance the effectiveness of antibiotic treatments and reduce the severity and duration of infections.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments. It is a selective and potent inhibitor of a specific protein, which makes it a valuable tool for studying the role of this protein in various cellular processes. The compound has also been shown to have a favorable safety profile in preclinical studies, which makes it a suitable candidate for further development. However, one of the limitations of using Compound X in lab experiments is its complex synthesis method, which may limit its availability and accessibility.
Zukünftige Richtungen
There are several future directions for research on Compound X. One potential direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its availability and accessibility. Additionally, further studies are needed to elucidate the precise mechanism of action of Compound X and its effects on various cellular processes.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to selectively inhibit a specific protein, which is involved in the regulation of various cellular processes. This makes it a potential target for the development of novel therapeutics.
Biochemische Analyse
Biochemical Properties
N-(2-fluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide interacts with α-l-fucosidases, a type of enzyme that breaks down fucose, a hexose deoxy sugar . The compound’s interaction with these enzymes is characterized by its potent inhibitory effects .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with α-l-fucosidases. By inhibiting these enzymes, the compound can influence cellular processes related to the metabolism of fucose .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with α-l-fucosidases. It binds to these enzymes, inhibiting their activity and thereby affecting the metabolism of fucose within the cell .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of fucose, due to its interaction with α-l-fucosidases
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-12(2)20-25(22,23)14-9-7-13(8-10-14)24-11-17(21)19-16-6-4-3-5-15(16)18/h3-10,12,20H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKSZWYYHGTHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide](/img/structure/B3549875.png)
![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3549882.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3549887.png)
![N~2~-(4-chlorophenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3549897.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3549901.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-1-naphthyl-N~2~-phenylglycinamide](/img/structure/B3549904.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549909.png)
![N-(2-furylmethyl)-2-{[N-(2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3549915.png)
![2-({[(3,5-dimethylbenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B3549921.png)

![methyl 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3549930.png)
![4-[({[(5-bromo-3-pyridinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B3549937.png)

